Cas no 1807078-88-1 (5-Bromo-3-cyano-2-iodophenylacetic acid)

5-Bromo-3-cyano-2-iodophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-cyano-2-iodophenylacetic acid
-
- インチ: 1S/C9H5BrINO2/c10-7-1-5(3-8(13)14)9(11)6(2-7)4-12/h1-2H,3H2,(H,13,14)
- InChIKey: LASXKENQRGBSPZ-UHFFFAOYSA-N
- ほほえんだ: IC1C(C#N)=CC(=CC=1CC(=O)O)Br
計算された属性
- せいみつぶんしりょう: 364.85484 g/mol
- どういたいしつりょう: 364.85484 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 365.95
- トポロジー分子極性表面積: 61.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-Bromo-3-cyano-2-iodophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034299-500mg |
5-Bromo-3-cyano-2-iodophenylacetic acid |
1807078-88-1 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
Alichem | A013034299-250mg |
5-Bromo-3-cyano-2-iodophenylacetic acid |
1807078-88-1 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
Alichem | A013034299-1g |
5-Bromo-3-cyano-2-iodophenylacetic acid |
1807078-88-1 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
5-Bromo-3-cyano-2-iodophenylacetic acid 関連文献
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
5-Bromo-3-cyano-2-iodophenylacetic acidに関する追加情報
Recent Advances in the Application of 5-Bromo-3-cyano-2-iodophenylacetic Acid (CAS: 1807078-88-1) in Chemical Biology and Pharmaceutical Research
5-Bromo-3-cyano-2-iodophenylacetic acid (CAS: 1807078-88-1) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and targeted therapeutics. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Bromo-3-cyano-2-iodophenylacetic acid in the synthesis of selective kinase inhibitors. The researchers utilized the compound's halogen-rich structure to facilitate efficient cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The resulting molecules showed promising activity against several cancer-associated kinases, with lead compounds exhibiting IC50 values in the low nanomolar range. This work underscores the compound's value in fragment-based drug discovery approaches.
In the field of chemical biology, recent investigations have explored the use of 5-Bromo-3-cyano-2-iodophenylacetic acid as a photoreactive probe for protein labeling. The iodo-substituent's ability to participate in radical reactions under mild conditions has been exploited to develop novel protein conjugation strategies. A 2024 Nature Chemical Biology publication reported the successful application of derivatives of this compound in live-cell imaging studies, enabling the visualization of protein-protein interactions with unprecedented spatial resolution.
From a synthetic chemistry perspective, advances in transition-metal catalyzed reactions have significantly expanded the utility of 5-Bromo-3-cyano-2-iodophenylacetic acid. Recent methodological developments in palladium-catalyzed cyanation and borylation reactions have allowed for the efficient diversification of this scaffold. These transformations have been particularly valuable in the construction of complex molecular architectures for structure-activity relationship studies in drug discovery programs.
The compound's potential in central nervous system drug development has also been investigated. A recent preclinical study demonstrated that optimized derivatives of 5-Bromo-3-cyano-2-iodophenylacetic acid can modulate neurotransmitter receptors with high selectivity. This finding opens new avenues for the treatment of neurological disorders, with several patent applications filed in 2024 based on this chemical scaffold.
Looking forward, the unique combination of bromo, cyano, and iodo substituents on the phenylacetic acid core continues to inspire innovative applications in chemical biology and drug discovery. Ongoing research is exploring the compound's potential in PROTAC (proteolysis targeting chimera) design and as a versatile handle for bioconjugation. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, 5-Bromo-3-cyano-2-iodophenylacetic acid is poised to remain a valuable tool in medicinal chemistry research.
1807078-88-1 (5-Bromo-3-cyano-2-iodophenylacetic acid) 関連製品
- 83863-51-8(3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 51070-55-4(3-(methylamino)-1λ?-thiolane-1,1-dione)
- 98879-66-4(4-Amino-2-nitrocinnamic acid)
- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)
- 2229410-38-0(1-(4-bromo-5-methylthiophen-2-yl)cyclobutylmethanol)
- 2137729-98-5(N-[1-(adamantan-2-yl)ethyl]cyclobutanamine)
- 2098138-74-8(N-Methyl-2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine)
- 2172575-65-2(1-(2-cyclopropylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2228515-94-2(3-(4,5-difluoro-2-methoxyphenyl)-3-fluoropropan-1-amine)
- 2169539-44-8(2-hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid)




